molecular formula C16H21N7 B6130674 N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine

N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine

Cat. No. B6130674
M. Wt: 311.39 g/mol
InChI Key: FLPZDOJYMPKWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine, also known as TMC207 or Bedaquiline, is a novel drug that has been developed for the treatment of tuberculosis. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the treatment of this disease even more challenging. TMC207 has shown promising results in clinical trials and has been approved for use in several countries.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine involves the inhibition of the ATP synthase enzyme, which is responsible for the production of ATP, the energy currency of the cell. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine binds to a specific site on the enzyme, blocking its activity and preventing the production of ATP. This leads to a decrease in the energy levels of the bacterium, which eventually leads to its death.
Biochemical and Physiological Effects:
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has been shown to have minimal toxicity in animal studies and clinical trials. It is well-tolerated by patients and does not cause significant side effects. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is metabolized by the liver and excreted in the urine. It has a half-life of approximately 5 months, which allows for once-weekly dosing.

Advantages and Limitations for Lab Experiments

N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has several advantages for lab experiments. It is highly potent and effective against drug-resistant strains of Mycobacterium tuberculosis. It has a low toxicity profile and is well-tolerated by animals and humans. However, N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also expensive to produce, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine. One area of focus is the optimization of the dosing regimen to improve its efficacy and reduce the risk of resistance. Another area of focus is the development of combination therapies that can enhance the activity of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine and reduce the duration of treatment. Additionally, there is a need for the development of rapid diagnostic tests that can identify drug-resistant strains of Mycobacterium tuberculosis and guide the selection of appropriate therapies. Finally, there is a need for the development of new drugs that can target other essential enzymes in the energy metabolism of the bacterium and provide alternative treatment options for tuberculosis.

Synthesis Methods

The synthesis of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine involves several steps, including the reaction of 5-methyl-2H-tetrazole with 1-adamantylamine to form the intermediate compound, followed by the reaction of this intermediate with 2-pyrazinecarboxylic acid. The final product is obtained after several purification steps. The synthesis of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine works by inhibiting the ATP synthase enzyme, which is essential for the energy metabolism of the bacterium. This leads to the death of the bacterium and the clearance of the infection.

properties

IUPAC Name

N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7/c1-11-20-22-23(21-11)16-7-12-4-13(8-16)6-15(5-12,10-16)19-14-9-17-2-3-18-14/h2-3,9,12-13H,4-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZDOJYMPKWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.